molecular formula C11H11ClO2 B033564 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 103501-83-3

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No.: B033564
CAS No.: 103501-83-3
M. Wt: 210.65 g/mol
InChI Key: BXQCAAAJCZAMKV-UHFFFAOYSA-N
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Description

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with the molecular formula C11H9ClO2. It is a member of the benzo[b]oxepin family, which is known for its diverse biological and chemical properties . This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 9th position on the benzo[b]oxepin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-methylphenol in the presence of a base, followed by cyclization to form the oxepin ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-7-5-8(12)6-9-10(13)3-2-4-14-11(7)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQCAAAJCZAMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402198
Record name 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103501-83-3
Record name 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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